molecular formula C18H21NO3 B7509929 (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone

(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone

Cat. No. B7509929
M. Wt: 299.4 g/mol
InChI Key: OEGANQOZFRIUAB-UHFFFAOYSA-N
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Description

(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone is a chemical compound that has been subject to scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone is not yet fully understood. However, studies have suggested that the compound may act by modulating certain biological targets, such as enzymes or receptors, leading to specific physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone can have various biochemical and physiological effects depending on the target it interacts with. For example, the compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, leading to specific physiological effects. The compound has also been shown to interact with certain receptors, such as G protein-coupled receptors (GPCRs), leading to specific physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of functional materials, and its ability to modulate certain biological targets. The limitations of using the compound in lab experiments include its limited availability, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

For the study of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone include further investigations into its mechanism of action and potential applications in various fields. For example, studies could focus on identifying specific biological targets that the compound interacts with and exploring its potential as a drug candidate for specific diseases. Studies could also focus on using the compound as a building block for the synthesis of functional materials with specific properties. Additionally, studies could explore the use of the compound as a reagent or catalyst in various organic reactions.

Synthesis Methods

The synthesis of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2-phenylmorpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an acid chloride such as benzoyl chloride to yield the final product.

Scientific Research Applications

(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate due to its ability to modulate certain biological targets. In materials science, the compound has been studied for its potential as a building block for the synthesis of functional materials. In organic synthesis, the compound has been explored for its potential as a reagent or catalyst in various reactions.

properties

IUPAC Name

(2-phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-13(2)22-14(3)17(12)18(20)19-9-10-21-16(11-19)15-7-5-4-6-8-15/h4-8,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGANQOZFRIUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)N2CCOC(C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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